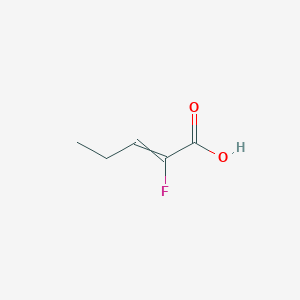

2-fluoropent-2-enoic acid

Beschreibung

Significance of Fluorinated Unsaturated Carboxylic Acids in Academic Research

Fluorinated unsaturated carboxylic acids are a class of organofluorine compounds that have garnered considerable attention in academic research. The presence of both a fluorine atom and a carbon-carbon double bond, in conjunction with a carboxylic acid group, imparts unique reactivity and potential for diverse chemical transformations. acs.orgnih.gov The introduction of fluorine can lead to desirable characteristics such as increased metabolic stability, altered lipophilicity, and enhanced bioactivity. mdpi.com

Research has shown that the unsaturation, particularly α,β-unsaturation, is a critical feature for the biotransformation of these compounds. nih.govescholarship.org This can occur through processes like reductive defluorination and hydrogenation. nih.gov The specific structure of these molecules, including the presence and position of fluorine atoms and other functional groups, plays a crucial role in their reactivity and potential applications. acs.orgescholarship.org For instance, studies on various fluorinated carboxylic acids have revealed that their biotransformation and defluorination are structure-dependent. acs.orgescholarship.org This highlights the importance of synthesizing and studying a variety of these compounds to understand their behavior and unlock their full potential.

Historical Context of Fluoroalkenylation in Organic Synthesis

The synthesis of molecules containing a fluoroalkenyl group (a carbon-carbon double bond with a fluorine atom attached) has been a long-standing area of interest in organic chemistry. Historically, methods for introducing this functional group often faced challenges related to efficiency and the range of applicable starting materials. rsc.org Traditional cross-coupling reactions, while useful, could be limited by poor atom and step economy. rsc.org

The development of new synthetic methods has been crucial for advancing the field. In recent years, significant progress has been made in transition metal-catalyzed C-H direct α-fluoroalkenylation. rsc.org This approach offers a more direct and efficient way to create monofluoroalkenes, which are valuable in medicinal and synthetic chemistry. rsc.org These modern methods often involve the activation of a C-H bond and the cleavage of a carbon-halogen bond (like C-Br or C-F) to form the desired fluoroalkenylated product. rsc.org The use of reagents like gem-bromofluoroalkenes and gem-difluoroalkenes has become more common in these strategies. rsc.org Furthermore, iodonium (B1229267) salts have emerged as versatile reagents for fluoroalkylation and fluoroalkenylation reactions, enabling a range of transformations including nucleophilic substitutions and cycloadditions. nih.govresearchgate.net

Current Research Landscape and Focus on 2-Fluoropent-2-enoic Acid and its Analogs

The current research landscape in organofluorine chemistry is vibrant, with a strong focus on developing novel synthetic methodologies and exploring the applications of new fluorinated compounds. researchgate.netmdpi.com There is a growing interest in creating fluorinated molecules with improved properties for use in pharmaceuticals and other advanced materials. cas.cnnumberanalytics.com

Within this context, this compound and its analogs are subjects of ongoing investigation. For example, a related compound, 4-amino-5-fluoropent-2-enoic acid, has been studied for its potential to inactivate enzymes like γ-aminobutyric acid aminotransferase. acs.orgtandfonline.com This highlights the potential of such fluorinated unsaturated carboxylic acids to interact with biological targets.

Research into the microbial defluorination of unsaturated fluorinated carboxylic acids is also a key area. acs.orgnih.gov Studies have examined the biodegradability of various fluorinated carboxylic acids, including those with structures similar to this compound. nih.govescholarship.org These investigations provide valuable insights into the environmental fate of such compounds and can inform the design of more readily degradable fluorinated alternatives. acs.orgnih.gov The development of new synthetic routes to access these types of molecules, such as through the fluorocyclization of unsaturated carboxylic acids, continues to be an active area of research. frontiersin.orgnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1333397-43-5 |

| Molecular Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-3-4(6)5(7)8/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRQOQRPANVJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 2 Fluoropent 2 Enoic Acid and Analogs

Mechanistic Studies in Enzyme Inactment by Fluoroenoic Acid Analogs

Fluoroenoic acid analogs, such as 2-fluoropent-2-enoic acid, are recognized for their ability to act as mechanism-based enzyme inactivators. Their mode of action is intricately linked to the catalytic cycle of the target enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate.

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions involving amino acid metabolism. wikipedia.orgnih.gov PLP-dependent enzymes catalyze reactions by forming a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. d-nb.infodrugbank.com When a substrate amino acid enters, it displaces the lysine to form a new external aldimine, which is the key to PLP's catalytic power. d-nb.infodrugbank.com The versatility of PLP allows it to stabilize various carbanionic reaction intermediates. wikipedia.org

Fluoroolefin amino acids, which are structurally similar to natural amino acid substrates, can enter the active site and form this external aldimine. However, the presence of the fluorine atom alters the subsequent reaction pathway, leading to the generation of a reactive species that covalently modifies the enzyme, causing irreversible inactivation. mdpi.comresearchgate.net This process is a hallmark of mechanism-based or "suicide" inhibition, where the enzyme essentially brings about its own demise by processing the inhibitor. Evidence for an enamine mechanism of inactivation has been demonstrated for analogs like (S,E)-4-amino-5-fluoropent-2-enoic acid. researchgate.net Studies with this compound showed that upon inactivation and denaturation of the enzyme, the radioactive cofactor was released as an adduct, with no formation of pyridoxamine (B1203002) 5'-phosphate (PMP), which would be expected from a normal transamination cycle. researchgate.net

The α,β-unsaturated carboxylate group is a critical structural feature for the inactivation potency of these fluoroolefin analogs. mdpi.com In a study of (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, a cyclic analog, pKa and electrostatic potential calculations showed that the α,β-unsaturated alkene is crucial for increasing the acidity of protons on the inhibitor. mdpi.com This enhanced acidity facilitates the formation of key intermediates in the inactivation pathway. It is suggested that this group is directly involved in the inactivation cascade by enabling the formation of an enolate intermediate, which is a step toward the ultimate inactivating species. mdpi.com

Two primary mechanisms have been considered for the inactivation of PLP-dependent enzymes by these fluorinated analogs: Michael addition and enamine formation.

Michael Addition: This mechanism involves the conjugate addition of a nucleophile from the enzyme's active site to the α,β-unsaturated system of the inhibitor. taylorandfrancis.commasterorganicchemistry.com While initially proposed for some inactivators, further studies have often pointed toward alternative pathways. mdpi.com

Enamine Formation: The currently favored mechanism for many monofluoro-substituted analogs involves the formation of a nucleophilic enamine intermediate. mdpi.comresearchgate.net After the initial external aldimine is formed between the inhibitor and the PLP coenzyme, a proton is abstracted, but instead of a standard reaction, the molecule rearranges into a reactive enamine. masterorganicchemistry.comlibretexts.org This enamine, being a potent nucleophile, then attacks the electrophilic imine of the PLP-lysine Schiff base, forming a stable, covalent adduct. mdpi.comresearchgate.net This adduct effectively sequesters the coenzyme and blocks the active site, leading to irreversible inactivation of the enzyme. mdpi.com This pathway is referred to as an enamine mechanism-based inactivation. mdpi.com

| Feature | Michael Addition Mechanism | Enamine Inactivation Mechanism |

| Initial Step | Formation of external aldimine with PLP coenzyme. | Formation of external aldimine with PLP coenzyme. |

| Key Intermediate | The α,β-unsaturated system acts as a Michael acceptor. | A nucleophilic enamine intermediate is generated from the inhibitor. mdpi.commasterorganicchemistry.com |

| Nucleophile | An active site residue of the enzyme. | The generated enamine intermediate itself. mdpi.comresearchgate.net |

| Point of Attack | The β-carbon of the inhibitor's unsaturated system. masterorganicchemistry.com | The electrophilic imine of the PLP-lysine structure. mdpi.com |

| Outcome | Covalent adduct between the enzyme and inhibitor. | Covalent adduct between the inhibitor and the PLP coenzyme, leading to irreversible inactivation. mdpi.comresearchgate.net |

| Supporting Evidence | Initially proposed but less favored for many fluoro-analogs. mdpi.com | Supported by studies on various fluoro-amino acid analogs, including (S,E)-4-amino-5-fluoropent-2-enoic acid. mdpi.comresearchgate.net |

Mechanistic Investigations of Fluorocyclization Reactions of Unsaturated Carboxylic Acids

The synthesis of fluorinated lactones via fluorocyclization of unsaturated carboxylic acids is a significant transformation in organic chemistry. Hypervalent iodine reagents have emerged as effective promoters for these reactions, and understanding the underlying mechanism is key to controlling the reaction's selectivity. frontiersin.org

The use of hypervalent iodine(III) reagents, such as difluoroiodotoluene, to promote the fluorocyclization of unsaturated carboxylic acids can lead to different products depending on the reaction pathway. frontiersin.orgnih.govnih.gov Density Functional Theory (DFT) studies have revealed that the selectivity of the cyclization (e.g., forming a five-membered 5-exo lactone versus a six-membered 6-endo lactone) is directly dependent on the mechanism the reaction follows. frontiersin.orgnih.gov The pKa of the substrate's functional group (a carboxylic acid versus an alcohol) plays a pivotal role in determining which mechanistic pathway is favored. nih.govnih.gov For unsaturated carboxylic acids, the reaction plausibly proceeds via a 5-exo-trig cyclization first, followed by fluorination, to yield the experimentally observed 5-exo lactone product. frontiersin.orgnih.gov

Two distinct mechanistic pathways have been systematically compared to explain the observed product selectivity in hypervalent iodine-promoted fluorocyclization of unsaturated carboxylic acids. frontiersin.orgnih.gov

"Fluorination First and Cyclization Later" Mechanism: In this proposed pathway, the hypervalent iodine reagent first activates and fluorinates the carbon-carbon double bond. nih.govfrontiersin.org This is followed by an intramolecular nucleophilic attack by the carboxylate group to close the ring. nih.gov However, for unsaturated carboxylic acids, calculations show this pathway would have to overcome a higher energy barrier for the fluorination step and would lead to the incorrect product (a 6-endo lactone), which contradicts experimental observations. frontiersin.orgnih.gov

"Cyclization First and Fluorination Later" Mechanism: This alternative pathway is strongly supported by DFT calculations for unsaturated carboxylic acid substrates. frontiersin.orgnih.gov The reaction begins with the activation of the alkene by the hypervalent iodine reagent. nih.gov Then, a facile 5-exo-trig cyclization occurs, where the carboxylate oxygen attacks the activated double bond to form a five-membered lactone ring. frontiersin.orgnih.gov This cyclization step is followed by fluorination to yield the final product. nih.gov This mechanism is favored because the transition state for the initial cyclization is significantly lower in free energy than the transition state for the initial fluorination required by the competing pathway. frontiersin.org

| Pathway | "Fluorination First, Cyclization Later" | "Cyclization First, Fluorination Later" |

| Description | The C=C double bond is fluorinated first, followed by ring-closing cyclization. nih.gov | The molecule undergoes ring-closing cyclization first, followed by fluorination. frontiersin.orgnih.gov |

| Rate-Determining Step (Calculated) | Alkene Fluorination (Transition State TSB) | Cyclization (Transition State TSF) |

| Calculated Free Energy of Transition State | 2.0 kcal/mol frontiersin.org | -0.4 kcal/mol frontiersin.org |

| Predicted Product for Unsaturated Carboxylic Acid | 6-endo-tet lactone (Incorrect) nih.gov | 5-exo-trig lactone (Correct) frontiersin.orgnih.gov |

| Favored For | Unsaturated Alcohols frontiersin.orgnih.gov | Unsaturated Carboxylic Acids frontiersin.orgnih.gov |

Influence of Substrate pKa on Reaction Mechanism and Selectivity

In the context of unsaturated carboxylic acids and their analogs, the pKa of the carboxylic acid group plays a pivotal role in determining the reaction mechanism, particularly in reactions involving electrophilic additions and cyclizations. nih.govfrontiersin.org For instance, in the fluorocyclization of unsaturated carboxylic acids promoted by hypervalent iodine reagents, the reaction can proceed via two distinct pathways: a "fluorination first, cyclization later" mechanism or a "cyclization first, fluorination later" mechanism. nih.govfrontiersin.org

Density functional theory (DFT) studies on unsaturated alcohols and carboxylic acids have revealed that the pKa of the substrate is a key determinant of the preferred pathway. nih.govfrontiersin.org Unsaturated alcohols, being less acidic, tend to follow the "fluorination first" route. frontiersin.org Conversely, unsaturated carboxylic acids, with their lower pKa, favor the "cyclization first" mechanism. nih.govfrontiersin.org This preference is attributed to the ability of the carboxylate group, which is more readily formed from the more acidic carboxylic acid, to act as an effective internal nucleophile, promoting the initial cyclization step. After an initial facile 5-exo-trig cyclization, the subsequent fluorination leads to the formation of a five-membered ring lactone product. nih.govfrontiersin.org

| Compound | Structure | pKa (Predicted/Experimental) | Reference |

| 2-Pentenoic acid | CH3CH2CH=CHCOOH | ~5.03 (Experimental) | foodb.ca |

| 2-Fluoropent-4-enoic acid | CH2=CHCH2CHFCOOH | ~2.50 (Predicted) | weikeqi-biotech.com |

This table illustrates the influence of fluorine substitution on the acidity of pentenoic acid derivatives. The lower pKa of the fluorinated analog suggests that this compound would also be a stronger acid than its non-fluorinated counterpart.

General Mechanistic Principles in Organofluorine Reactions Relevant to Fluoroenoic Acids

The unique electronic properties of the fluorine atom give rise to reaction mechanisms that are often distinct from those of their non-fluorinated analogs. The high electronegativity of fluorine can significantly alter the electron density distribution within a molecule, influencing its reactivity towards both electrophiles and nucleophiles.

Single-electron transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ion intermediates. beilstein-journals.org This process can initiate a variety of chemical transformations that may not be accessible through conventional two-electron (polar) pathways. thieme-connect.de In recent years, SET has been recognized as a key mechanistic step in a growing number of reactions, including those involving frustrated Lewis pairs (FLPs) and photoredox catalysis. uva.nlrsc.org

In the context of reactions that could involve fluoroenoic acids, SET processes can be initiated by the interaction of the substrate with a suitable metal catalyst, a photoexcited catalyst, or even another reactant molecule under specific conditions. beilstein-journals.orgthieme-connect.de For instance, the reaction of a carboxylic acid with a high-valent metal catalyst can lead to the formation of a radical species through electron transfer from the carboxylate to the metal center. thieme-connect.de This radical can then undergo further reactions, such as decarboxylation or addition to an unsaturated system.

While direct evidence for SET mechanisms in reactions of this compound is not extensively documented, the principles of SET in related systems provide a framework for understanding its potential reactivity. The presence of the electron-withdrawing fluorine atom and the carboxyl group can influence the redox potential of the molecule, making it a potential candidate for SET-initiated transformations. For example, in the presence of a suitable electron donor, the double bond of this compound could act as an electron acceptor to initiate a radical reaction.

The substitution of hydrogen with fluorine can have a profound impact on the energetics and pathways of a reaction. researchgate.net These effects are multifaceted and arise from a combination of inductive effects, hyperconjugation, and the strength of the carbon-fluorine bond.

The strong electron-withdrawing inductive effect of fluorine can stabilize anionic intermediates and transition states, thereby lowering the activation energy of certain reaction steps. researchgate.net For example, in a reaction involving the formation of a carbanion adjacent to the fluorine-bearing carbon, the fluorine atom can effectively delocalize the negative charge, making the formation of the carbanion more favorable.

Conversely, the presence of fluorine can also destabilize cationic intermediates. This can lead to a change in the reaction mechanism, for instance, from a pathway involving a discrete carbocation to a concerted mechanism or one involving a more delocalized cationic character.

In the case of this compound, the fluorine atom at the 2-position significantly influences the electronic properties of the C=C double bond and the carboxylic acid moiety. This substitution can affect the regioselectivity and stereoselectivity of addition reactions to the double bond. For instance, in microbial transformations of unsaturated fluorinated carboxylic acids, the degree of fluorine substitution on the double bond was found to influence the competition between defluorination and hydrogenation pathways. acs.org

Stereochemical Control and Asymmetric Synthesis of 2 Fluoropent 2 Enoic Acid Analogs

Enantioselective Methodologies for Fluoroolefin Amino Acid Synthesis

The enantioselective synthesis of fluoroolefin amino acid derivatives is a critical area of research, as these compounds can act as isosteres for natural amino acids, potentially leading to new therapeutic agents. arkat-usa.orgresearchgate.net

One notable approach involves the use of camphor (B46023) derivatives of glycine (B1666218) and alanine (B10760859) as chiral starting materials. researchgate.net Alkylation of these derivatives with 3-bromo-2-fluoropropene yields alkylated products that can be further transformed through transamination, acid hydrolysis, and treatment with propylene (B89431) oxide. This sequence has been used to produce (R)-(+)-2-amino-4-fluoropent-4-enoic acid, an isostere of asparagine, with a 59% yield and 94% enantiomeric excess (ee). researchgate.net A similar strategy yielded (R)-(+)-2-amino-4-fluoro-methylpent-4-enoic acid with a 59% yield and 61% ee. researchgate.net

Further investigation into this methodology involved the alkylation of a related camphor-derived compound with 3-bromo-2-fluoropropene at -78 °C, which resulted in the formation of the desired product in 73% yield and a diastereoselectivity greater than 97%. researchgate.net Subsequent acid hydrolysis, however, led to partial racemization, affording the product with 83% ee. researchgate.net Final deprotection with trifluoroacetic acid yielded (S)-2-amino-4-fluoropent-4-enoic acid. researchgate.net

An alternative method for synthesizing γ-fluoro-α-amino acids starts with (S)-Boc-BMI derivatives. arkat-usa.org Asymmetric alkylation with a fluorovinyl tosylate in the presence of LDA as a base gives the initial products in high yields (84-89%). arkat-usa.org These are then converted to N'-methylamides in moderate yields (43-63%). arkat-usa.org

The Horner-Wadsworth-Emmons reaction provides another route to fluorovinyl amino acid derivatives. researchgate.net This three-step synthesis utilizes a phosphonate (B1237965) reagent with various aldehydes in the presence of LiHMDS as a strong base at -78 °C. researchgate.net This process yields (E)-α-fluorovinyl sulfones in good to excellent yields (52-93%) with high diastereoselectivity, producing only the (E) geometric isomer. researchgate.net

Alkylation of imines derived from benzhydrylidene glycinates has also been explored for the synthesis of 2-amino-5-fluorohex-5-enoic acid. researchgate.net While initial attempts resulted in low yields (11-16%), optimization of the reaction conditions allowed for higher quantities of the desired product. researchgate.net Final deprotection led to the target amino acid in yields of 20% for the methyl ester and 56% for the ethyl ester. arkat-usa.orgresearchgate.net To address the low yields, a modified procedure using a zinc reagent was developed, which furnished methyl N-Boc-(S)-2-amino-5-fluorohex-5-enoate in a more respectable 61% yield. arkat-usa.orgresearchgate.net

Table 1: Enantioselective Synthesis of Fluoroolefin Amino Acids

Diastereoselective Approaches in Fluoroallylic Systems

The development of diastereoselective methods is crucial for controlling the relative stereochemistry of multiple chiral centers in fluoroallylic systems. numberanalytics.com

A notable example is the synthesis of (Z)-fluoroalkene dipeptide isosteres (FADIs). rsc.org This approach utilizes Ellman's imine for the N-terminal amino acid residue and Oppolzer's sultam for the C-terminal residue, enabling the construction of two chiral centers with high diastereoselectivity. rsc.org

Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has emerged as a powerful tool for the enantio- and diastereoselective synthesis of compounds with vicinal stereogenic centers. nih.gov This method has been successfully applied to fluoroalkenes derived from biologically active molecules like probenecid (B1678239) and dehydrocholic acid, yielding products with excellent enantio- and diastereoselectivities. nih.gov For instance, the coupling of a lactam intermediate in the synthesis of Lipitor proceeded in 75% yield with 99% ee and a 97:3 diastereomeric ratio (dr). nih.gov

The synthesis of 3-fluoroallylic bromides can be achieved through the allylic substitution of bromine for fluorine in difluoroacetamides using an AlBr3/CuBr system. researchgate.net These bromides can then be converted to the corresponding monofluoroalkene-based dipeptide bioisosteres. researchgate.net

Another strategy involves the regio- and stereoselective azidation of activated N-sulfonylimines, which can be precursors to fluoroallylic systems. researchgate.net Furthermore, a nickel-catalyzed defluorinative olefin cross-coupling of gem-difluoroalkenes with olefins provides access to monofluoroalkenes with a tertiary allylic stereocenter in a regio-, enantio-, and stereoselective manner. researchgate.net

Table 2: Diastereoselective Synthesis of Fluoroallylic Systems

Application of Chiral Auxiliaries and Organocatalysts in Stereoselective Fluorination

Chiral auxiliaries and organocatalysts are indispensable tools for achieving high levels of stereocontrol in fluorination reactions. cyu.frmdpi.comsigmaaldrich.com

Chiral auxiliaries, such as fluorinated oxazolidines (FOX), have proven effective in the alkylation, hydroxylation, and fluorination of amide enolates, affording excellent diastereoselectivities. cyu.fr These auxiliaries can be recovered in high yields after the reaction. cyu.fr Theoretical and experimental studies have highlighted the role of fluorine-metal and π-alkali metal interactions in controlling the stereochemical outcome. cyu.fr Evans' auxiliaries, specifically chiral α,β-unsaturated N-acyl oxazolidinones, have been used in the stereoselective conjugate addition of vinylmagnesium chloride, followed by α-methylation, to produce chiral pentenoic acid derivatives. researchgate.net

Organocatalysis offers a powerful alternative to metal-based systems. mdpi.com For instance, diarylprolinol silyl (B83357) ethers are effective catalysts for Michael reactions and cycloadditions involving α,β-unsaturated aldehydes. dokumen.pub The electronic nature of the catalyst influences its reactivity, with electron-withdrawing groups favoring cycloadditions. dokumen.pub Protected amino acids have been employed as organocatalysts in the direct asymmetric fluorination of α-substituted cyclohexanones, working in tandem with a chiral anion phase-transfer catalysis cycle to activate the fluorinating agent, Selectfluor. acs.org This dual catalysis approach achieves high enantioselectivities. acs.org

The fluorination of α- and β-C-ethanals of galactose using Jørgensen catalysts and NFSI has been investigated, with the (R) and (S) catalysts demonstrating complementary stereoselectivity. nih.gov

Table 3: Chiral Auxiliaries and Organocatalysts in Stereoselective Fluorination

Stereospecificity and Diastereoselectivity in Conjugate Additions to Fluorinated Olefins

Conjugate addition reactions to electron-deficient fluorinated olefins are a cornerstone for constructing complex fluorinated molecules with high stereocontrol. mdpi.comacs.org

The organocatalytic enantioselective Michael addition of fluorinated pronucleophiles to nitroolefins has been successfully demonstrated. mdpi.com For example, the addition of 2-fluoro-1,3-diketones to nitroalkenes using certain organocatalysts proceeds with good yields and enantioselectivities, although with moderate diastereoselectivities. mdpi.com In contrast, the addition of fluorinated monothiomalonates to nitroolefins in the presence of a specific organocatalyst (at 1 mol%) affords products with excellent enantio- and diastereoselectivities. mdpi.com

A one-pot sequential conjugate addition/dearomative fluorination of isoxazol-5(4H)-ones with nitroolefins and N-fluorobenzenesulfonimide (NFSI) has been developed. acs.org Utilizing a bifunctional chiral tertiary amino-thiourea catalyst, this method yields chiral fluorinated isoxazol-5(4H)-ones containing a fluorine-substituted quaternary stereocenter in high yields with high enantio- and diastereoselectivities. acs.org

The conjugate addition of carbon nucleophiles to β,β-disubstituted Michael acceptors is a challenging yet valuable strategy for creating all-carbon quaternary stereocenters. acs.org High pressure can be employed to overcome the low reactivity of sterically hindered trisubstituted electron-deficient alkenes. acs.org For instance, the conjugate addition of malonates to β,β-disubstituted β-trifluoromethyl enones under high pressure, catalyzed by a chiral catalyst, provides products with high yields and enantioselectivities (88-95% ee). acs.org The stereochemical outcome is influenced by the E/Z isomer ratio of the enone. acs.org

Table 4: Conjugate Additions to Fluorinated Olefins

Compound List

Computational Chemistry and Theoretical Studies on 2 Fluoropent 2 Enoic Acid Systems

Modeling of Fluorine's Influence on Molecular Conformation and Intermolecular Interactions

The presence of a fluorine atom in 2-fluoropent-2-enoic acid is expected to have a significant impact on its three-dimensional shape (conformation) and how it interacts with other molecules. The high electronegativity and relatively small size of fluorine can lead to unique conformational preferences and intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Computational modeling can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is often achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. Understanding the preferred conformation is crucial as it can dictate the molecule's biological activity and physical properties.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Fluoropent 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For fluorinated compounds like 2-fluoropent-2-enoic acid, the presence of the ¹⁹F nucleus offers additional analytical depth.

The ¹⁹F nucleus possesses favorable NMR properties, including a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive probe for NMR studies. alfa-chemistry.com ¹⁹F NMR spectroscopy is particularly powerful due to its wide chemical shift range, which typically spans over 800 ppm, minimizing signal overlap and enhancing spectral resolution. mdpi.com The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment; electron-withdrawing groups cause downfield shifts, while electron-donating groups lead to upfield shifts. alfa-chemistry.com

For this compound, the fluorine atom is attached to an sp²-hybridized carbon within a conjugated system. This specific arrangement influences its chemical shift. Based on typical ranges for fluoroalkenes, the ¹⁹F chemical shift for this compound can be predicted. alfa-chemistry.comucsb.edu Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby ¹H nuclei provides valuable information about through-bond connectivity. For instance, the fluorine in this compound would be expected to couple with the vinylic proton at C3 and the protons of the methylene (B1212753) group at C4, with coupling constants (J-values) that are typically larger than ¹H-¹H couplings. mdpi.comdergipark.org.tr

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Nuclei Involved | Comments |

| Chemical Shift (δ) | -90 to -150 ppm | ¹⁹F | Relative to CFCl₃. The exact value is sensitive to solvent and stereochemistry (E/Z). |

| Coupling Constant (³JFH) | 5-20 Hz | ¹⁹F, H3 | Three-bond coupling to the vinylic proton. |

| Coupling Constant (⁴JFH) | 1-5 Hz | ¹⁹F, H4 | Four-bond coupling to the methylene protons. |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the vinylic proton (H3) and the methylene protons (H4), which in turn would correlate with the terminal methyl protons (H5), thus mapping the proton connectivity along the pentenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the direct assignment of the carbon atom attached to each proton. For example, the signal for the vinylic proton (H3) would show a correlation to the C3 carbon signal, the H4 methylene proton signals to the C4 carbon, and the H5 methyl proton signals to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations, typically over two to three bonds (²JCH and ³JCH). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected from the vinylic proton (H3) to the carbonyl carbon (C1) and the fluorine-bearing carbon (C2). Similarly, the methylene protons (H4) would show correlations to C2 and C3.

Specialized fluorine-detected 2D NMR experiments, such as ¹⁹F-¹³C HSQC, can also be employed to directly observe one-bond and long-range correlations to the fluorine atom, further solidifying the structural assignment. rsc.org

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| H3 (vinylic) | H4 | C3 | C1, C2, C5 |

| H4 (methylene) | H3, H5 | C4 | C2, C3, C5 |

| H5 (methyl) | H4 | C5 | C3, C4 |

| OH (carboxyl) | None | None | C1 |

Mass Spectrometry (MS) in Synthetic and Mechanistic Research

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₅H₇FO₂), the high-resolution molecular ion peak ([M]⁺) would confirm its exact mass of 118.0430 u.

Electron ionization (EI) would induce fragmentation, providing a characteristic fingerprint. The fragmentation of carboxylic acids is well-documented and typically involves initial cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Common fragmentation pathways expected for this compound include:

α-cleavage: Loss of the hydroxyl radical (•OH) to give an [M-17]⁺ ion.

α-cleavage: Loss of the carboxyl group (•COOH) to give an [M-45]⁺ ion.

Cleavage of the alkyl chain: Fission at the C3-C4 bond could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in an [M-29]⁺ fragment.

McLafferty Rearrangement: While less common for unsaturated acids, if applicable, it could lead to characteristic neutral losses.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Identity/Origin |

| 118 | [C₅H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 101 | [C₅H₆FO]⁺ | [M - OH]⁺ |

| 99 | [C₄H₄FO₂]⁺ | [M - H₂O]⁺ (from rearrangement) |

| 89 | [C₃H₂FO₂]⁺ | [M - C₂H₅]⁺ |

| 73 | [C₄H₆F]⁺ | [M - COOH]⁺ |

X-ray Crystallography for Molecular Conformational and Solid-State Packing Properties of Derivatives

A dominant structural motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. mdpi.comdergipark.org.tr This O-H···O hydrogen bonding is a primary determinant of the crystal packing. The crystal structure of the non-fluorinated analogue, (E)-pent-2-enoic acid, confirms this dimeric structure. dergipark.org.tr

The crystal lattice would further be defined by weaker van der Waals interactions between the alkyl chains of these dimers. The introduction of the electronegative fluorine atom would subtly alter bond lengths and angles compared to the non-fluorinated analogue. The C-F bond itself is expected to be approximately 1.35 Å. The fluorine atom may also participate in weak C-H···F interactions, further influencing the solid-state packing arrangement.

Table 4: Expected Solid-State Structural Parameters for a Derivative of this compound (based on analogues)

| Parameter | Expected Value/Feature | Description |

| Unit Cell Motif | Centrosymmetric Dimer | Two molecules linked by O-H···O hydrogen bonds. |

| Hydrogen Bond (O-H···O) | ~2.6-2.7 Å | The distance between the donor and acceptor oxygen atoms. |

| C=O Bond Length | ~1.23 Å | Typical for a hydrogen-bonded carboxylic acid. |

| C-O Bond Length | ~1.32 Å | Typical for a hydrogen-bonded carboxylic acid. |

| C=C Bond Length | ~1.33 Å | Standard for a double bond in a conjugated system. |

| Intermolecular Interactions | van der Waals forces, potential C-H···F contacts | Dictate the overall packing of the dimers in the crystal lattice. |

Vibrational and Electronic Spectroscopy in Fluoroenoic Acid Research (e.g., IR, UV-Vis, REMPI)

Vibrational and electronic spectroscopy probe the bonding and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would be dominated by characteristic absorptions from its functional groups. Based on data from (E)-pent-2-enoic acid and other fluorinated compounds, key vibrational bands can be predicted. dergipark.org.trnih.gov

A very broad band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Conjugation with the C=C bond slightly lowers this frequency from that of a saturated carboxylic acid.

The C=C stretching vibration is expected in the 1630-1650 cm⁻¹ region.

A strong band in the 1050-1200 cm⁻¹ range can be attributed to the C-F stretching vibration.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures electronic transitions. As an α,β-unsaturated carbonyl compound, this compound possesses a conjugated π-system. Its characteristic absorption in the UV region is attributed to a π→π* electronic transition. mdpi.com The position of the absorption maximum (λmax) is sensitive to the solvent and the extent of conjugation. For similar α,β-unsaturated carbonyl systems, the λmax is typically observed in the 200-240 nm range. mdpi.com

Table 5: Predicted Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopy Type | Region / λmax | Assignment |

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (H-bonded dimer) |

| IR | 1680-1710 cm⁻¹ (strong) | C=O stretch |

| IR | 1630-1650 cm⁻¹ (medium) | C=C stretch |

| IR | 1050-1200 cm⁻¹ (strong) | C-F stretch |

| UV-Vis | 200-240 nm | π→π* transition |

Biochemical Research Applications and Enzyme Interaction Studies

2-Fluoropent-2-enoic Acid as a Mechanistic Probe for Pyridoxal (B1214274) 5'-Phosphate-Dependent Enzyme Systems

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions involving amino acid metabolism, including transamination, decarboxylation, and racemization. The unique chemical reactivity of the PLP cofactor makes enzymes that utilize it key targets for mechanistic studies and drug design. Fluorinated substrate analogs, such as derivatives of this compound, serve as powerful mechanistic probes for these complex enzyme systems.

The introduction of a fluorine atom into a substrate analog can significantly alter its electronic properties without drastically changing its size, making it an effective tool to investigate enzyme-substrate interactions and catalytic mechanisms. While direct studies on this compound are limited, research on analogous compounds provides a strong basis for its potential applications. For instance, fluorinated amino acid analogs can act as mechanism-based inactivators, where the enzyme's own catalytic machinery converts the inert compound into a reactive species that covalently modifies the active site, leading to irreversible inhibition. This process provides invaluable information about the catalytic mechanism and the identity of active site residues.

The inactivation of γ-aminobutyric acid aminotransferase (GABA-AT), a PLP-dependent enzyme, by compounds structurally related to this compound, exemplifies this approach. These inactivators typically function by forming a Schiff base with the PLP cofactor, followed by an enzyme-catalyzed reaction that generates a reactive electrophile within the active site. The subsequent nucleophilic attack by an active site residue results in covalent modification and inactivation of the enzyme. By studying the kinetics and stoichiometry of this inactivation, researchers can deduce critical steps in the catalytic cycle.

Research on Enzyme Inactivation Specificity and Kinetics by Fluoroenoic Acid Analogs

The specificity and kinetics of enzyme inactivation are crucial parameters in the development of targeted inhibitors. Fluoroenoic acid analogs have been shown to be potent and specific mechanism-based inactivators of certain PLP-dependent enzymes. The study of these interactions provides detailed insights into the enzyme's active site topology and catalytic mechanism.

A notable example is the inactivation of pig brain GABA-AT by (Z)-4-amino-2-fluorobut-2-enoic acid. Research has shown this compound to be a mechanism-based inactivator where approximately 750 molecules of the inactivator are processed for every complete enzyme inactivation event. researchgate.net This turnover number, or partition ratio, is a key kinetic parameter that describes the efficiency of the inactivation process. Concurrent with the inactivation, a stoichiometric release of fluoride (B91410) ions is observed, confirming the chemical transformation of the inactivator within the active site. researchgate.net

The proposed mechanism for inactivation by such analogs often involves one of two pathways: a Michael addition or an enamine mechanism. In the case of (Z)-4-amino-2-fluorobut-2-enoic acid, the data supports a mechanism involving catalytic isomerization to an activated Michael acceptor, which is then attacked by an active site nucleophile. researchgate.net In contrast, the inactivation of the same enzyme by 4-amino-5-fluoropentanoic acid proceeds via an enamine mechanism. These distinct mechanisms, dictated by subtle differences in the inactivator's structure, highlight the specificity of these interactions and the detailed mechanistic information that can be gleaned from such studies.

| Inactivator | Enzyme | Partition Ratio (Turnovers/Inactivation) | Mechanism | Reference |

|---|---|---|---|---|

| (Z)-4-Amino-2-fluorobut-2-enoic acid | Pig Brain GABA-AT | ~750 | Michael Addition | researchgate.net |

| (S)-4-Amino-5-fluoropentanoic acid | Pig Brain GABA-AT | Not Reported | Enamine Mechanism |

Fluoroolefin Amino Acid Derivatives as Bioisosteres and Peptidomimetics in Biochemical Research

The development of therapeutic peptides is often hampered by their poor metabolic stability and low bioavailability. To overcome these limitations, medicinal chemists often employ bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties but improved pharmacological characteristics. Fluoroolefin-containing amino acid derivatives, which can be conceptually derived from structures like this compound, are excellent candidates for use as bioisosteres of the peptide bond.

The fluoroalkene moiety can mimic the geometry and polarity of an amide bond while being resistant to cleavage by proteases. nih.gov This modification can enhance the metabolic stability of peptides, prolonging their therapeutic effect. Furthermore, the incorporation of fluorine can modulate the lipophilicity of a molecule, potentially improving its absorption and distribution in the body.

Computational studies have shown that while fluoroalkenes have similar steric requirements to a peptide bond, they exhibit less charge separation. nih.gov This difference in electronic properties can influence hydrogen bonding interactions, which are critical for peptide and protein structure and function. Research on Leu-enkephalin, an opioid peptide, demonstrated that replacing a peptide bond with a (Z)-fluoroalkene isostere improved its stability and distribution into the central nervous system. This highlights the potential of fluoroolefin-containing peptidomimetics in drug design.

| Property | Amide Bond | Fluoroalkene Isostere | Implication in Peptidomimetics |

|---|---|---|---|

| Steric Hindrance | Planar | Similar to amide | Maintains peptide conformation |

| Charge Separation | Significant | Less than amide | Alters hydrogen bonding capacity |

| Metabolic Stability | Susceptible to proteolysis | Resistant to proteolysis | Increased in vivo half-life |

| Lipophilicity | Variable | Generally increased | Improved membrane permeability |

Elucidating Biological Pathways through Mechanism-Based Inactivation Studies

Mechanism-based inactivators are invaluable tools for elucidating the roles of specific enzymes in complex biological pathways. By selectively and irreversibly inhibiting a target enzyme, researchers can study the resulting physiological and biochemical consequences, thereby uncovering the enzyme's function within a metabolic network. The targeted inactivation of PLP-dependent enzymes with fluoroenoic acid derivatives can thus be a powerful strategy for pathway elucidation.

For example, the selective inactivation of GABA-AT by fluorinated analogs leads to an increase in the concentration of the neurotransmitter GABA in the brain. chemrxiv.org This finding has been instrumental in understanding the role of GABA in neurotransmission and in the pathophysiology of neurological disorders such as epilepsy. The ability to modulate GABA levels through the specific inhibition of its catabolizing enzyme provides a clear link between the enzyme's activity and its physiological role.

Similarly, the inhibition of ornithine aminotransferase (OAT), another PLP-dependent enzyme, has been investigated as a potential therapeutic strategy for hepatocellular carcinoma. nih.gov The development of selective mechanism-based inactivators for OAT, including fluorinated compounds, allows for the study of the metabolic consequences of blocking this pathway in cancer cells. Such studies can reveal the dependence of cancer cells on specific metabolic pathways for their growth and survival, opening up new avenues for therapeutic intervention. The detailed mechanistic studies of these inactivators, including the identification of covalent adducts with the enzyme, provide definitive evidence of target engagement and help to rationalize the observed biological effects.

Chemical Applications and Derivatization Strategies of 2 Fluoropent 2 Enoic Acid

2-Fluoropent-2-enoic Acid as a Versatile Building Block in Complex Organic Synthesis

This compound is a fluorinated organic compound that holds significant potential as a versatile building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The strategic placement of a fluorine atom on the carbon-carbon double bond, adjacent to a carboxylic acid moiety, imparts unique reactivity and physicochemical properties to the molecule. This strategic fluorination can significantly influence the biological activity and metabolic stability of the resulting compounds. The electron-withdrawing nature of the fluorine atom polarizes the double bond, making it susceptible to a variety of chemical transformations.

The utility of fluorinated building blocks in organic synthesis is well-established, as the introduction of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved receptor-binding affinities of drug candidates. taylorfrancis.com In this context, this compound can serve as a precursor for the synthesis of a diverse range of fluorinated heterocycles. researchgate.netnih.gove-bookshelf.deresearchgate.net Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the incorporation of a fluorine atom can be a key strategy in the development of new and effective agents.

The synthetic potential of this compound extends to its use in the construction of complex natural products and their analogues. mdpi.com The combination of a reactive double bond and a modifiable carboxylic acid group allows for a stepwise and controlled elaboration of the molecular framework. For instance, the carboxylic acid can be converted into other functional groups, while the double bond can participate in various carbon-carbon bond-forming reactions.

| Building Block Application | Potential Synthetic Target | Key Transformation |

| Precursor to fluorinated heterocycles | Pyrazoles, Isoxazoles, Pyrimidines | Condensation reactions with bifunctional nucleophiles |

| Component in natural product synthesis | Fluorinated analogues of bioactive molecules | Multi-step synthesis involving functional group interconversions and C-C bond formations |

| Monomer for polymer synthesis | Specialty polymers with tailored properties | Polymerization of the double bond |

Functionalization and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a prime site for a variety of functionalization and derivatization reactions. These transformations are essential for extending the carbon chain, introducing new functionalities, and preparing the molecule for subsequent synthetic steps.

Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed to convert the carboxylic acid into its corresponding esters. These esters can serve as protecting groups or as reactive intermediates for further transformations.

Amide bond formation is another crucial derivatization of the carboxylic acid moiety. While standard coupling reagents can be effective, the electronic properties of the α-fluoro-α,β-unsaturated system might influence the reactivity. A robust protocol for amide coupling involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. This method has proven efficient for coupling sterically hindered substrates and electron-deficient amines, which often pose challenges for standard methods.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-fluoro-2-penten-1-ol. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting allylic alcohol is a valuable intermediate for a range of other synthetic manipulations.

| Derivatization Reaction | Reagents and Conditions | Product |

| Esterification | Methanol, cat. H₂SO₄, reflux | Methyl 2-fluoropent-2-enoate |

| Amide Formation | 1. Cyanuric fluoride (B91410), pyridine; 2. Aniline, heat | N-phenyl-2-fluoropent-2-enamide |

| Reduction | 1. LiAlH₄, THF, 0 °C; 2. H₂O | 2-Fluoropent-2-en-1-ol |

Exploitation of the Carbon-Carbon Double Bond Reactivity for Further Transformations

The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing fluorine atom and carboxylic acid group, making it susceptible to a variety of addition and cycloaddition reactions.

One of the key transformations is the Michael addition, where a nucleophile adds to the β-carbon of the double bond. nih.govmdpi.commdpi.comresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse substituents at the 3-position of the pentenoic acid backbone. The stereochemical outcome of such additions can often be controlled by using chiral catalysts or auxiliaries.

Cycloaddition reactions, such as the Diels-Alder reaction, provide a means to construct cyclic and bicyclic systems. nih.gov While the fluorine atom may influence the dienophilicity of the double bond, it can be expected to participate in [4+2] cycloadditions with electron-rich dienes. The resulting cycloadducts would be highly functionalized, fluorinated six-membered rings, which are valuable scaffolds in medicinal chemistry.

| Reaction Type | Reagents and Conditions | Product Type |

| Michael Addition | Diethylamine, THF, room temperature | 3-(Diethylamino)-2-fluoropentanoic acid |

| Diels-Alder Cycloaddition | Butadiene, high temperature/pressure | 3-Fluoro-4-propylcyclohex-1-ene-1-carboxylic acid |

| Halogenation | Bromine, CCl₄ | 2,3-Dibromo-2-fluoropentanoic acid |

Advanced Derivatization Methods for Analytical and Mechanistic Purposes

For analytical and mechanistic studies, this compound can be derivatized to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce specific NMR-active nuclei for structural elucidation. researchgate.netnih.govresearchgate.netmdpi.com

For GC-MS analysis, the polar carboxylic acid group is typically converted into a less polar and more volatile derivative. Silylation is a common method, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. Another approach is alkylation, for example, through esterification with a short-chain alcohol, as mentioned previously.

For NMR spectroscopic analysis, derivatization can be employed to resolve enantiomers or to introduce reporter groups that provide clearer signals. Chiral derivatizing agents can be used to convert a racemic mixture of this compound into a mixture of diastereomers, which can then be distinguished by NMR. Furthermore, derivatization with compounds containing other NMR-active nuclei, such as ¹⁹F or ³¹P, can provide additional structural information.

| Analytical Technique | Derivatization Reagent | Purpose |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |

| NMR Spectroscopy | (R)-(-)-1-(1-Naphthyl)ethylamine | Resolution of enantiomers by forming diastereomeric amides |

| NMR Spectroscopy | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | Introduction of a ³¹P NMR-active group |

Future Perspectives and Emerging Research Directions for 2 Fluoropent 2 Enoic Acid

Innovations in Sustainable and Green Chemistry Approaches for Fluoroenoic Acid Synthesis

The synthesis of fluoroenoic acids is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. researchgate.netacs.org This shift is driving innovation away from traditional methods that often rely on harsh reagents and generate significant waste.

Key aspects of this evolution include:

Atom Economy : Modern synthetic strategies aim to maximize the incorporation of all reactant atoms into the final product, minimizing byproducts. acs.org For fluoroenoic acids, this involves designing reaction pathways that are more efficient than classical approaches.

Safer Solvents : There is a concerted effort to replace hazardous solvents with greener alternatives like water or ionic liquids, or to develop solvent-free reaction conditions. nih.govmlsu.ac.in

Renewable Feedstocks : Research is exploring the use of bio-based starting materials to reduce the reliance on fossil fuels in the chemical supply chain. mlsu.ac.in

Energy Efficiency : The adoption of methods that proceed at ambient temperature and pressure, such as photocatalysis, helps to minimize the environmental and economic impact of energy consumption. mlsu.ac.in

Catalysis : The use of catalytic reagents in small amounts is superior to stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. researchgate.netmlsu.ac.in

Recent research highlights the development of continuous flow processes for the synthesis of complex molecules, a technique that can reduce operation times and waste, offering a potential avenue for the sustainable production of fluoroenoic acid derivatives. acs.org By integrating these green principles, the synthesis of 2-fluoropent-2-enoic acid can become more environmentally benign and economically viable.

Development of Novel Catalytic Systems for Highly Selective Fluorination Reactions

Achieving high selectivity in fluorination reactions is a significant challenge in organic synthesis. nih.gov The development of novel catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of C-F bond formation, which is essential for creating complex fluorinated molecules like this compound with desired properties. mdpi.comorganicreactions.org

Emerging catalytic strategies include:

Transition Metal Catalysis : Catalysts based on metals such as palladium, copper, and silver have been developed for the selective fluorination of various organic substrates. nih.govbeilstein-journals.org These systems can facilitate C-H fluorination, allowing for the late-stage introduction of fluorine into complex molecules under mild conditions. mdpi.combeilstein-journals.org

Organocatalysis : The use of small organic molecules as catalysts provides a metal-free alternative for enantioselective fluorination. scilit.commdpi.com Chiral organocatalysts, such as β,β-diaryl serines, have demonstrated high enantioselectivity in the α-fluorination of carbonyl compounds. mdpi.com

Photoredox and Electrochemical Catalysis : These modern techniques utilize light or electricity to generate reactive intermediates for fluorination. mdpi.com They offer powerful methods for constructing C-F bonds under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. scilit.com

These advanced catalytic methods are expanding the toolkit available to chemists for the precise and efficient synthesis of fluoroenoic acids. The choice of catalyst and fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), is critical for achieving the desired outcome. mdpi.com

| Catalyst Type | Examples | Key Advantages |

| Transition Metal | Palladium (Pd), Copper (Cu), Silver (Ag) complexes | High regioselectivity, applicable to late-stage functionalization. nih.govbeilstein-journals.org |

| Organocatalyst | β,β-diaryl serines, isothiourea catalysts | Metal-free, high enantioselectivity, operational simplicity. mdpi.com |

| Photoredox/Electro-chemical | Uranyl Cation, various photosensitizers | Mild reaction conditions, enables novel reactivity pathways. scilit.commdpi.com |

Advanced Computational Modeling for Predicting Reactivity and Designing New Fluoroorganic Compounds

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, accelerating the design of new fluoroorganic compounds. mit.edu Techniques like Density Functional Theory (DFT) and machine learning are providing unprecedented insights into reaction mechanisms and molecular properties. mit.eduresearchgate.net

Applications in the context of fluoroenoic acids include:

Predicting Reactivity : Computational models can predict the reactivity of different substrates and reagents, guiding the selection of optimal conditions for fluorination reactions. chemrxiv.orgnih.gov This reduces the need for extensive empirical screening and accelerates the discovery of new transformations. chemrxiv.org

Designing Novel Compounds : By modeling the electronic properties of molecules, scientists can design new fluoroorganic compounds with specific characteristics. researchgate.netmit.edu For example, models can predict how the introduction of a fluorine atom will affect a molecule's optical or electronic properties. mit.edu

Understanding Reaction Mechanisms : Computational studies can elucidate the intricate steps of a catalytic cycle, helping chemists to understand how catalysts function and how to improve their performance.

High-Throughput Screening : Machine learning models, trained on existing experimental data, can rapidly screen large libraries of virtual compounds to identify promising candidates for synthesis and testing. chemrxiv.orgnih.gov

The integration of these computational approaches allows for a more rational and efficient design process, moving from trial-and-error experimentation to a more predictive and targeted approach in the development of new fluoroenoic acids and their derivatives. mit.edu

Expanding the Scope of Biochemical Probes and Enzyme Modulators through Fluoroenoic Acid Scaffolds

The unique physicochemical properties imparted by fluorine make fluorinated compounds, including fluoroenoic acids, highly valuable in biochemical and medicinal chemistry. nih.govorganicreactions.org The strategic incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for designing sophisticated biological probes and enzyme modulators. scilit.comnih.gov

Key impacts of fluorination in this context are:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific positions in a molecule. nih.gov This leads to increased bioavailability and a longer duration of action, which is highly desirable for therapeutic agents.

Lipophilicity and Bioavailability : Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its absorption and distribution in the body. nih.gov

Modulation of pKa : The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can influence a molecule's binding interactions with biological targets. nih.gov

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, which can be exploited to enhance its binding to a specific protein target. nih.gov

Fluoroenoic acid scaffolds can be incorporated into larger molecules to create novel biochemical probes for studying biological processes or as modulators of enzyme activity. The combination of the reactive enoic acid moiety and the unique properties of the fluorine atom provides a versatile platform for developing new tools for chemical biology and drug discovery. The ongoing development of new synthetic methods for creating diverse fluorinated building blocks is crucial for expanding the range of available structures for these applications. nih.gov

Q & A

Q. What are the optimal synthesis routes for 2-fluoropent-2-enoic acid, and how can purity be ensured?

Methodological Answer: The synthesis of fluorinated alkenoic acids like this compound typically involves nucleophilic fluorination or halogen exchange reactions. For example, nucleophilic dehydrohalogenation using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperature (40–60°C) is effective for introducing fluorine at the β-position . Post-synthesis purification requires recrystallization in non-polar solvents (hexane/ethyl acetate) or column chromatography (silica gel, 10–20% ethyl acetate in hexane). Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹⁹F NMR (δ -120 to -125 ppm for vinylic fluorine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Identify vinyl proton coupling patterns (JHF ~20–25 Hz) and carboxy proton shifts (δ 10–12 ppm).

- ¹⁹F NMR : Confirms fluorine position and coupling constants (e.g., JFF in geminal fluorination) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ and fragmentation patterns validate molecular formula .

Q. How does solvent choice impact the stability of this compound during storage?

Methodological Answer: Stability is influenced by hydrogen bonding and solvent polarity. Polar aprotic solvents (e.g., DMSO) stabilize the carboxylate anion via solvation, reducing decarboxylation. In contrast, protic solvents (e.g., methanol) may accelerate hydrolysis. Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 4 weeks) are recommended to assess degradation .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software reveals intermolecular interactions. The fluorovinyl group participates in C-F···H-O hydrogen bonds (2.5–3.0 Å), while carboxylic dimers form O-H···O interactions (~2.7 Å). Graph-set analysis (e.g., Etter’s rules) classifies motifs as R₂²(8) for dimeric carboxylates . Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for weak F-atom scattering .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices (electrophilicity) and LUMO maps to identify reactive sites. Solvent effects (PCM model) simulate nucleophilic attack at the β-carbon. Molecular Dynamics (MD) simulations (NAMD or GROMACS) model transition states in aqueous vs. non-polar media .

Q. How can contradictory thermodynamic data (e.g., ΔHf) for this compound be resolved?

Methodological Answer: Discrepancies often arise from calorimetry methodology (solution vs. gas phase) or impurities. A systematic approach includes:

Replicate experiments using adiabatic calorimetry (e.g., Parr bomb).

Cross-validate with computational ΔHf (Gaussian, CBS-QB3).

Root-cause analysis (e.g., GC-MS to detect trace solvents or byproducts) .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Cu(I)/bisphosphine complexes) induce enantioselectivity. Chiral HPLC (Chiralpak AD-H column) and VCD spectroscopy (vibrational circular dichroism) confirm enantiomeric excess. Kinetic resolution (e.g., CAL-B lipase) separates diastereomers .

Interdisciplinary Applications

Q. How can this compound be applied in designing enzyme inhibitors?

Methodological Answer: The fluorovinyl group mimics transition-state analogs in enzyme active sites. For example:

Q. What role does this compound play in studying metabolic pathways via isotopic labeling?

Methodological Answer: ¹⁸O or ²H isotopic labeling at the carboxyl group tracks metabolic flux via LC-MS/MS . For in vivo studies, PET tracers (e.g., [¹⁸F] derivatives) require rapid purification (HPLC) and stability testing in plasma .

Data Presentation Guidelines

- Tables : Include raw data (e.g., NMR shifts) in appendices; processed data (e.g., coupling constants) in the main text .

- Graphs : Use OriginLab or Python (Matplotlib) for Arrhenius plots (ln k vs. 1/T) to assess degradation kinetics .

- Uncertainty Analysis : Report standard deviations (n ≥ 3) and propagate errors using the Kline-McClintock method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.